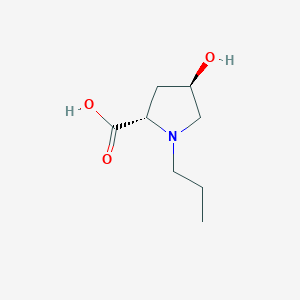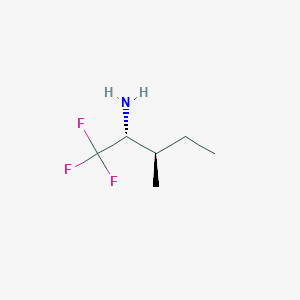
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-3-methyl-2-pentanol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the conversion. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products:
Oxidation: Oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring the incorporation of trifluoromethyl groups for enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-2-methyl-2-propylamine
- 1,1,1-Trifluoro-3-methyl-2-butylamine
- 1,1,1-Trifluoro-3-methyl-2-hexylamine
Comparison: (R,R)-1,1,1-Trifluoro-3-methyl-2-pentylamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H12F3N |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
(2R,3R)-1,1,1-trifluoro-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
IIRLSLVVRQOEDF-RFZPGFLSSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(F)(F)F)N |
Kanonische SMILES |
CCC(C)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


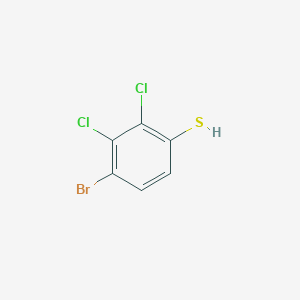
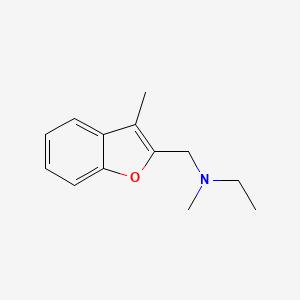
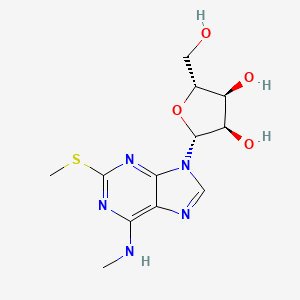


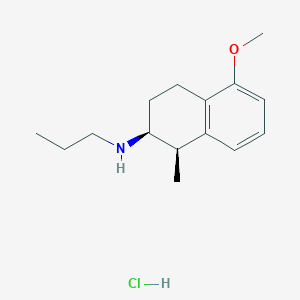
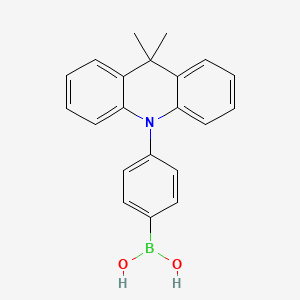
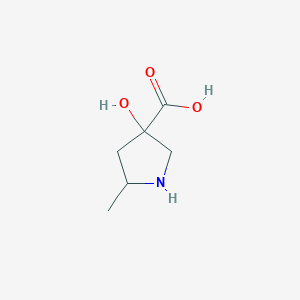
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
